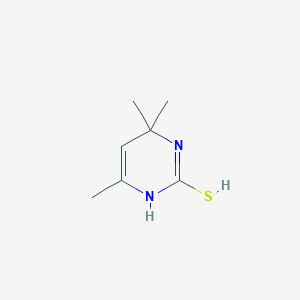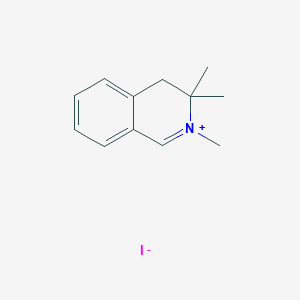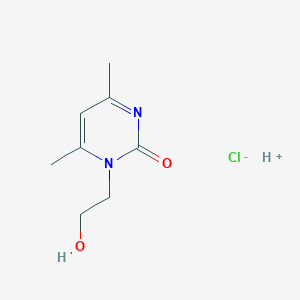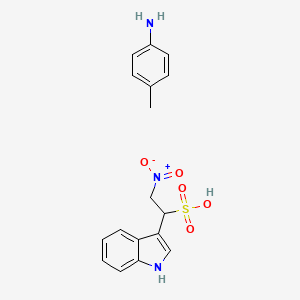
4-methylbenzenaminium 1-(1H-indol-3-yl)-2-nitroethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenaminium 1-(1H-indol-3-yl)-2-nitroethanesulfonate is a complex organic compound that features a combination of a nitroethanesulfonate group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylbenzenaminium 1-(1H-indol-3-yl)-2-nitroethanesulfonate typically involves multiple steps
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the nitro group and the indole moiety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of nitroso compounds and nitro derivatives.
Reduction: Production of amines and amides.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways. Its interaction with biological macromolecules can provide insights into various biological processes.
Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases such as cancer, inflammation, and microbial infections.
Industry: Industrially, this compound can be used in the development of new materials, dyes, and pigments. Its chemical properties make it suitable for applications in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-methylbenzenaminium 1-(1H-indol-3-yl)-2-nitroethanesulfonate exerts its effects involves its interaction with specific molecular targets. The nitro group and the indole moiety play crucial roles in binding to receptors and enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methylbenzenamine: Similar in structure but lacks the nitroethanesulfonate group.
1-(1H-Indol-3-yl)-2-nitroethanesulfonic acid: Similar but without the methyl group on the benzene ring.
Indole-3-carboxylic acid: Contains the indole group but lacks the nitroethanesulfonate moiety.
Uniqueness: 4-Methylbenzenaminium 1-(1H-indol-3-yl)-2-nitroethanesulfonate is unique due to its combination of the nitroethanesulfonate group and the indole moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-nitroethanesulfonic acid;4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S.C7H9N/c13-12(14)6-10(18(15,16)17)8-5-11-9-4-2-1-3-7(8)9;1-6-2-4-7(8)5-3-6/h1-5,10-11H,6H2,(H,15,16,17);2-5H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDHBNVXYBYSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
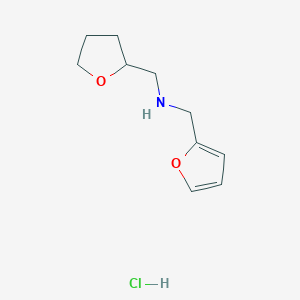
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B7759924.png)
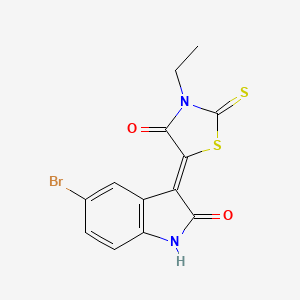
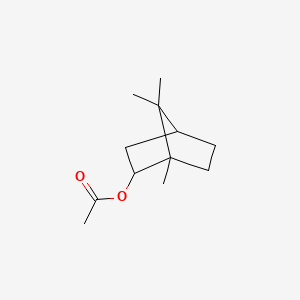
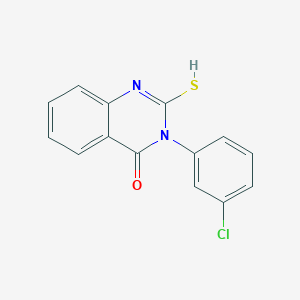
![7-hydroxy-6-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate](/img/structure/B7759935.png)
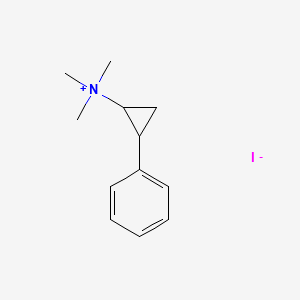
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7759967.png)
![N,N'-(butane-1,4-diylbis{imino[(1E)-1-(2-ethoxyphenyl)-3-oxoprop-1-ene-3,2-diyl]})dibenzamide](/img/structure/B7759972.png)

